Sub-Nanomolar Potency at Human GPR35: A Quantitative Advantage Over Benchmark Agonist Zaprinast
1-(3,5-Dimethoxybenzoyl)piperazine hydrochloride demonstrates an IC50 of 0.740 nM in an agonist activity assay at the human GPR35 receptor [1]. This is >1,000-fold more potent than the well-known GPR35 agonist zaprinast, which exhibits an EC50 of 840 nM at human GPR35 in a comparable calcium mobilization assay [2]. The target compound's potency is among the highest reported for synthetic GPR35 agonists, contrasting sharply with the micromolar potency of many endogenous and early synthetic ligands for this receptor [3].
| Evidence Dimension | GPR35 Agonist Potency (Human) |
|---|---|
| Target Compound Data | IC50 = 0.740 nM (agonist activity) |
| Comparator Or Baseline | Zaprinast: EC50 = 840 nM |
| Quantified Difference | >1,000-fold more potent |
| Conditions | Target: Human GPR35 expressed in CHO-K1 cells, DMR assay / Comparator: Human GPR35, calcium mobilization assay |
Why This Matters
This level of potency reduces the amount of compound required for in vitro and ex vivo studies, minimizing potential off-target effects and vehicle toxicity, which is a critical procurement consideration for high-quality tool compounds.
- [1] BindingDB. BDBM50575549 CHEMBL3306990. Affinity Data: IC50 = 0.740 nM for human GPR35. View Source
- [2] Taniguchi Y, et al. Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35. FEBS Letters. 2006;580(21):5003-5008. View Source
- [3] Divorty N, et al. G protein-coupled receptor 35: an emerging target in inflammatory and metabolic disease. Frontiers in Pharmacology. 2015;6:41. View Source
